D-Idose-13C
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Overview
Description
D-Idose-13C is a stable isotope-labeled analogue of D-idose, a rare aldohexose sugar. The compound is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. D-Idose itself is one of the rarest aldohexoses and is known for its instability under acidic, basic, or thermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Idose-13C typically involves the use of D-glucose as a starting material. The process includes several key steps:
Isopropylidene Protection: This step involves protecting the hydroxyl groups of D-glucose to prevent unwanted reactions.
Periodate Cleavage: The C6-C7 bond of the heptonic acid intermediate is cleaved using periodate, supported on silica gel.
Selective Reduction: The oxidation levels at C1 and C6 are adjusted through selective reduction to yield D-idose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of stable isotope labeling allows for the production of this compound in quantities sufficient for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
D-Idose-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-iduronic acid and D-idonic acid.
Reduction: Formation of D-iditol.
Substitution: Reactions with nucleophiles to form glycosides.
Common Reagents and Conditions
Oxidation: Periodate and other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acidic or basic conditions to facilitate nucleophilic substitution.
Major Products
Oxidation: D-iduronic acid, D-idonic acid.
Reduction: D-iditol.
Substitution: Various glycosides.
Scientific Research Applications
D-Idose-13C has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Studying metabolic pathways and enzyme kinetics.
Medicine: Investigating the role of rare sugars in disease mechanisms and potential therapeutic applications.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of D-Idose-13C involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon-13 allows researchers to study the dynamics of metabolic processes, enzyme interactions, and molecular pathways. This compound can bind to specific receptors, triggering pathways that produce physiological or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
D-Iduronic Acid: An oxidation product of D-idose.
D-Idonic Acid: Another oxidation product of D-idose.
D-Iditol: A reduction product of D-idose.
Uniqueness
D-Idose-13C is unique due to its stable isotope labeling, which makes it particularly valuable for research applications involving metabolic studies and NMR spectroscopy. Its instability under certain conditions also distinguishes it from other aldohexoses, requiring specific handling and storage conditions .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-ZXXGVQTMSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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